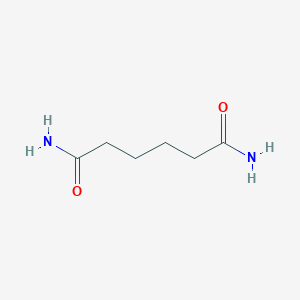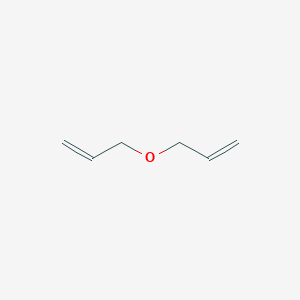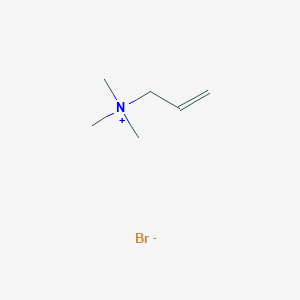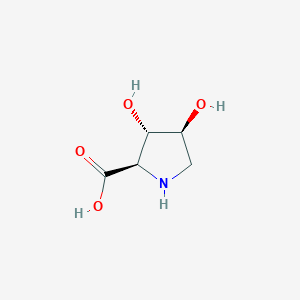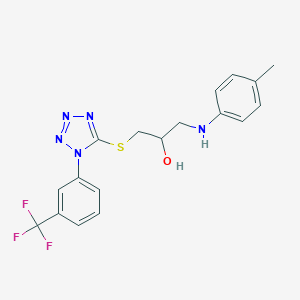
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by TAK-659 blocks these signaling events, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK in vitro and in vivo, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function. TAK-659 has also shown promising anti-tumor activity in preclinical models of B-cell malignancies, which makes it a potential therapeutic agent for these diseases.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that TAK-659 is a tool compound and may not have the same pharmacokinetic and pharmacodynamic properties as a drug candidate.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans.
Another area of interest is the use of TAK-659 as a tool compound for studying B-cell receptor signaling and B-cell function. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function.
In addition, further studies are needed to understand the mechanism of action of TAK-659 and its effects on B-cell signaling and function. This could lead to the development of new therapeutic targets and strategies for the treatment of B-cell malignancies and autoimmune diseases.
Conclusion:
TAK-659 is a potent and selective inhibitor of BTK, which has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases. TAK-659 is also a valuable tool compound for studying B-cell receptor signaling and B-cell function. Further research is needed to evaluate the safety and efficacy of TAK-659 in humans and to understand its mechanism of action and effects on B-cell signaling and function.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the tetrazole ring, followed by the synthesis of the thioether moiety. The final step is the coupling of the two fragments to form the desired product. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
Número CAS |
133506-56-6 |
|---|---|
Fórmula molecular |
C18H18F3N5OS |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C18H18F3N5OS/c1-12-5-7-14(8-6-12)22-10-16(27)11-28-17-23-24-25-26(17)15-4-2-3-13(9-15)18(19,20)21/h2-9,16,22,27H,10-11H2,1H3 |
Clave InChI |
MHCJWJJQLUGENF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
SMILES canónico |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
Sinónimos |
1-[(4-methylphenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



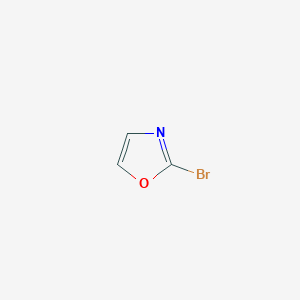
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
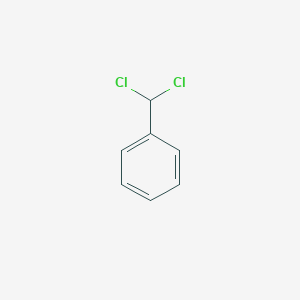
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
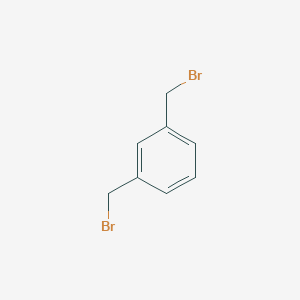
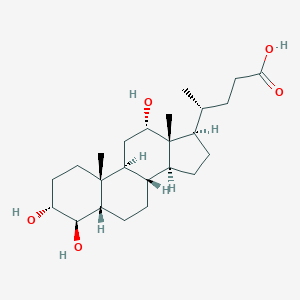
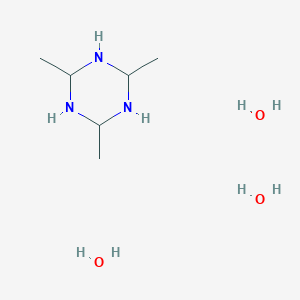
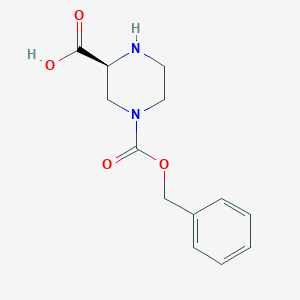
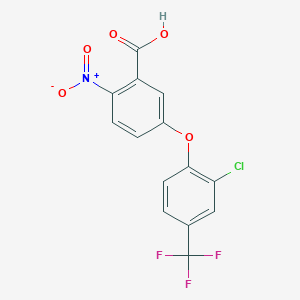
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
